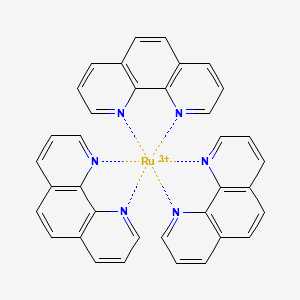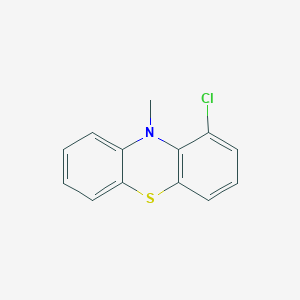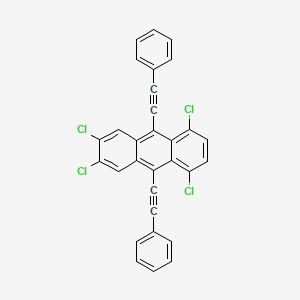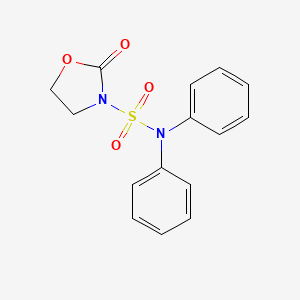![molecular formula C15H15I2N3 B15250370 2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile CAS No. 93537-08-7](/img/structure/B15250370.png)
2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is a complex organic compound that belongs to the class of nitrogen mustard compounds. These compounds are characterized by the presence of two beta-haloalkyl groups bound to a nitrogen atom . Nitrogen mustard compounds are known for their alkylating properties, which make them useful in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile typically involves multiple steps. One common method includes the reaction of 4-(Bis(2-iodoethyl)amino)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other nucleophiles such as thiols, amines, or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile involves its alkylating properties. The compound can form covalent bonds with macromolecules such as DNA, RNA, and proteins, leading to the induction of DNA damage and triggering cell death. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Bis(2-iodoethyl)amino]phenol: Another nitrogen mustard compound with similar alkylating properties.
Chlorambucil: A classical nitrogen mustard used in chemotherapy.
ZD2767P: A phenol mustard glutamate prodrug used in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Uniqueness
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is unique due to its specific structure, which includes a malononitrile moiety. This structural feature may confer distinct reactivity and biological activity compared to other nitrogen mustard compounds .
Eigenschaften
CAS-Nummer |
93537-08-7 |
|---|---|
Molekularformel |
C15H15I2N3 |
Molekulargewicht |
491.11 g/mol |
IUPAC-Name |
2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15I2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
XFRXMLMRNGTELB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCI)CCI)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)










![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

